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Introduction

Rebaudioside E is a minor steviol glycoside found in the leaves of Stevia rebaudiana. It is
recognized for its high-intensity sweetness, approximately 150-200 times that of sucrose, and
serves as a valuable precursor for the synthesis of other commercially significant steviol
glycosides like Rebaudioside D and M.[1][2] Enzymatic glycosylation presents a highly specific
and efficient method for the production of Rebaudioside E from more abundant steviol
glycosides, such as Stevioside. This application note provides detailed protocols for the
enzymatic synthesis of Rebaudioside E using a coupled enzyme system, along with methods
for product analysis and purification.

The described method utilizes a UDP-glucosyltransferase from Solanum lycopersicum
(UGTSL2) to catalyze the transfer of a glucose moiety to the C-19 glucosyl unit of Stevioside,
forming a B(1 - 2) linkage to produce Rebaudioside E.[1][2] To ensure a continuous supply of
the activated sugar donor, UDP-glucose, a sucrose synthase from Solanum tuberosum
(StSUSL1) is coupled to the reaction, regenerating UDP-glucose from sucrose and UDP.[1][2]

Enzymatic Reaction Pathway

The enzymatic synthesis of Rebaudioside E from Stevioside involves a two-enzyme coupled
reaction. The overall process is depicted in the signaling pathway diagram below.
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Caption: Enzymatic cascade for Rebaudioside E synthesis.
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Quantitative Data Summary

The following table summarizes the quantitative data from a representative bioconversion of
Stevioside to Rebaudioside E.

Parameter Value Reference
Substrate (Stevioside) 20 g/L [1][2]

Product (Rebaudioside E) 15.92 g/L [11[2]

Reaction Volume 20 mL [1][2]

Reaction Time 24 hours [1][2]

Conversion Yield Approximately 79.6% Calculated from[1][2]

Experimental Protocols
Protocol 1: Expression and Purification of Recombinant
Enzymes (UGTSL2 and StSUS1)

This protocol describes the expression of UGTSL2 and StSUSL1 in E. coli and their subsequent
purification.

1.1. Gene Synthesis and Vector Construction:

o Codon-optimize the genes for UGTSL2 (Solanum lycopersicum) and StSUS1 (Solanum
tuberosum) for expression in E. coli.

¢ Clone the synthesized genes into a suitable expression vector (e.g., pET series) with an N-
terminal 6x-His tag for affinity purification.

1.2. Protein Expression:
e Transform E. coli BL21(DE3) cells with the expression plasmids.

 Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and
grow overnight at 37°C with shaking.
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Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600
reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Continue to culture at a lower temperature, such as 16-25°C, for 16-20 hours to enhance
soluble protein expression.

1.3. Cell Lysis and Protein Purification:

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCI pH 8.0, 300 mM NaCl, 10 mM
imidazole, 1 mg/mL lysozyme, and 1 mM PMSF).

Lyse the cells by sonication on ice.
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with
lysis buffer.

Wash the column with wash buffer (50 mM Tris-HCI pH 8.0, 300 mM NaCl, 20 mM
imidazole).

Elute the His-tagged protein with elution buffer (50 mM Tris-HCI pH 8.0, 300 mM NaCl, 250
mM imidazole).

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM
NaCl, 10% glycerol) and store at -80°C.

Determine the protein concentration using a Bradford assay.

Protocol 2: Enzymatic Synthesis of Rebaudioside E

This protocol details the bioconversion of Stevioside to Rebaudioside E.

2.1. Reaction Mixture:
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e Stevioside: 20 g/L

e Sucrose: 60 g/L

e UDP:1 mM

e MgClz: 3 mM

e Purified UGTSL2: 0.1 mg/mL

e Purified StSUS1: 0.1 mg/mL

o Potassium phosphate buffer: 50 mM, pH 7.2

o Total reaction volume: 20 mL

2.2. Reaction Conditions:

Combine all reaction components in a suitable vessel.

Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm) for 24 hours.

Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 6, 12,
18, 24 hours) for HPLC analysis.

Terminate the reaction by heating at 95°C for 10 minutes.

Clarify the reaction mixture by centrifugation at 10,000 x g for 10 minutes before analysis.

Protocol 3: Analytical HPLC Method for Rebaudioside E
Quantification

This protocol provides a method for the analysis of the reaction mixture to quantify the
production of Rebaudioside E.

3.1. HPLC System and Column:

o HPLC system with a UV detector.
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e Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 um particle size).
3.2. Mobile Phase and Gradient:

Mobile Phase A: Acetonitrile

Mobile Phase B: 10 mM Sodium Phosphate Buffer, pH 2.6

Flow Rate: 1.0 mL/min

Detection Wavelength: 210 nm

Injection Volume: 10 pL

Isocratic elution with 32:68 (v/v) Acetonitrile:Buffer is often effective.
3.3. Sample Preparation:

 Dilute the clarified reaction mixture with the mobile phase to a suitable concentration for
analysis.

 Filter the diluted sample through a 0.45 um syringe filter before injection.
3.4. Quantification:
e Prepare a standard curve of Rebaudioside E of known concentrations.

o Calculate the concentration of Rebaudioside E in the samples by comparing the peak area
with the standard curve.

Protocol 4: LC-MS/MS Analysis for Product Confirmation

This protocol is for the confirmation of the identity of Rebaudioside E.
4.1. LC-MS/MS System:

» Aliquid chromatography system coupled to a tandem mass spectrometer with an
electrospray ionization (ESI) source.
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4.2. LC Conditions:

e Use a similar C18 column and mobile phase as in the HPLC method, potentially with a
gradient elution to improve separation.

4.3. MS/MS Parameters:
 lonization Mode: Negative ESI
e Scan Mode: Multiple Reaction Monitoring (MRM)

e Monitor the transition of the precursor ion of Rebaudioside E ([M-H]~ at m/z 965.5) to its
characteristic product ions.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from enzyme production to
product analysis.
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Caption: Workflow for Rebaudioside E production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Transglycosylation of Steviol Glycosides and Rebaudioside A: Synthesis Optimization,
Structural Analysis and Sensory Profiles - PMC [pmc.ncbi.nim.nih.gov]

o 2. Expression, purification and characterization of recombinant sucrose synthase 1 from
Solanum tuberosum L. for carbohydrate engineering [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for the Enzymatic
Synthesis of Rebaudioside E]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1447645#enzymatic-glycosylation-to-produce-
rebaudioside-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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